N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c1-9-2-4-10(5-3-9)14(22)19-16-21-20-15(23-16)12-7-6-11(17)8-13(12)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXULUGWUWATJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide typically involves multiple steps. One common synthetic route starts with the esterification of 2,4-dichlorobenzoic acid with methanol to form the corresponding methyl ester. This intermediate is then subjected to hydrazination to produce the hydrazide. The hydrazide undergoes cyclization with thiocarbonyl compounds to form the thiadiazole ring. Finally, the thiadiazole derivative is reacted with 4-methylbenzoyl chloride to yield the target compound .
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that compounds similar to N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized thiadiazole derivatives against multiple pathogens using standard methods such as the turbidimetric method. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown efficacy against several cancer cell lines, including breast (MCF7) and colon cancer cells.
Case Study: In Vitro Anticancer Activity
In a controlled laboratory setting, the compound was tested for its cytotoxic effects on MCF7 cells using the Sulforhodamine B (SRB) assay. The results demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent . Molecular docking studies further elucidated the binding interactions with target proteins involved in cancer progression.
Anti-inflammatory Applications
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Compounds within this class have been shown to inhibit key enzymes involved in inflammatory pathways.
Case Study: In Silico Studies
Molecular docking studies have indicated that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory diseases. This suggests potential therapeutic applications in treating conditions like asthma and arthritis .
Agricultural Applications
Beyond medicinal uses, derivatives of thiadiazole compounds are also being explored for their agricultural applications as fungicides and herbicides. Their ability to inhibit specific enzymes in plant pathogens makes them valuable in crop protection strategies.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting essential biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death. Additionally, it can interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting tumor growth .
Comparison with Similar Compounds
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can be compared with other thiadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has similar structural features but differs in the substituents on the thiadiazole ring.
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound contains a pyrimidine ring and has been studied for its anti-inflammatory and antioxidant properties.
Biological Activity
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H13Cl2N3OS
- Molecular Weight : 364.25 g/mol
- CAS Number : 331818-35-0
- LogP : 4.9536 (indicating lipophilicity)
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 1
The biological activity of this compound has been attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression. For instance, it has been linked to the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis that is often overexpressed in tumors .
- Antimicrobial Activity : Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains and exhibited promising results .
- Antitumor Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Its effectiveness was noted particularly in models of osteosarcoma and breast cancer .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of DHFR | |
| Antimicrobial | Effective against gram-positive bacteria | |
| Antitumor | Induces apoptosis in cancer cells |
Case Studies
- Antitumor Study : A study involving the treatment of human osteosarcoma cells with this compound showed a significant reduction in cell viability compared to control groups. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis .
- Antimicrobial Testing : In vitro assays were conducted against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide?
- Methodology : The compound is synthesized via cyclization reactions using precursors like substituted carboxylic acids and thiosemicarbazides. A typical procedure involves refluxing 4-methylbenzoyl chloride with 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine in a polar aprotic solvent (e.g., DMF or pyridine) under nitrogen. Key steps include pH adjustment (8–9 with NH₃) to precipitate the product, followed by recrystallization from DMSO/water mixtures .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Methylbenzoyl chloride, pyridine | Acylation of amine |
| 2 | Reflux at 90°C for 3–5 hours | Cyclization |
| 3 | NH₃ solution (pH 8–9) | Precipitation |
| 4 | DMSO/water recrystallization | Purification |
Q. Which spectroscopic and crystallographic techniques validate the compound’s structure?
- Techniques :
- NMR/IR : Confirm functional groups (amide C=O stretch at ~1650 cm⁻¹) and aromatic proton environments.
- X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). For example, dihedral angles between the thiadiazole and dichlorophenyl rings (24.94–48.11°) are critical for conformational analysis .
- Key Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 8.1600, 7.6100, 27.102 |
| β (°) | 92.42 |
| R factor | 0.044 |
Q. What are the primary biological targets of this compound?
- Mechanism : Acts as an insect growth regulator by inhibiting chitin synthase, disrupting cuticle formation in arthropods. The dichlorophenyl and thiadiazole groups are critical for binding to enzyme active sites .
- Validation : Enzyme inhibition assays (e.g., radiolabeled UDP-N-acetylglucosamine incorporation) and larval mortality studies in model pests (e.g., Tribolium castaneum) .
Advanced Research Questions
Q. How do substituent modifications influence bioactivity and selectivity?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance insecticidal activity by increasing electrophilicity and membrane permeability.
- Substitution at the 4-methyl position of the benzamide moiety modulates metabolic stability (e.g., methyl → trifluoromethyl improves resistance to oxidative degradation) .
- Experimental Design : Synthesize analogs with variations in:
- Phenyl ring substituents (e.g., 2,4-dichloro vs. 2,6-difluoro).
- Thiadiazole-linked groups (e.g., carbamoyl vs. sulfonamide).
- Evaluate using dose-response assays and molecular docking (e.g., CYP51 or chitin synthase targets) .
Q. How can crystallographic data resolve molecular conformation and intermolecular interactions?
- Analysis : X-ray diffraction reveals intramolecular N–H⋯O hydrogen bonds that stabilize planar six-membered rings (mean deviation: 0.0091 Å). Intermolecular N–H⋯O bonds form centrosymmetric dimers, critical for crystal packing and stability .
- Case Study : In This compound, the dihedral angle between the thiadiazole and dichlorophenyl rings (24.94°) optimizes π-π stacking with insect chitin synthase, as shown in docking simulations .
Q. What strategies address contradictions in biological activity data across studies?
- Root Causes : Variability in assay conditions (e.g., pH, temperature), purity of isomers, or differences in target species (e.g., Lepidoptera vs. Coleoptera).
- Resolution :
- Comparative Bioassays : Standardize protocols (e.g., OECD guidelines for insect toxicity).
- Metabolite Profiling : Use LC-MS to identify degradation products that may alter activity.
- Crystallographic Overlays : Compare ligand-binding modes in homologous enzymes (e.g., fungal vs. insect CYP51) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Tools :
- ADMET Prediction : SwissADME or ADMETLab for logP, bioavailability, and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., GROMACS with lipid bilayer models).
- Key Parameters :
| Property | Value |
|---|---|
| logP | ~3.5 (moderate lipophilicity) |
| PSA | 85 Ų (moderate permeability) |
| CYP3A4 inhibition | Low (IC₅₀ > 10 µM) |
Data Contradiction Analysis
Q. Why might enzymatic inhibition data conflict with whole-organism toxicity results?
- Potential Factors :
- Metabolic Activation : Pro-drugs requiring enzymatic conversion (e.g., cytochrome P450-mediated oxidation).
- Off-Target Effects : Binding to non-target proteins (e.g., mammalian vs. insect CYP51 isoforms).
- Validation :
- Knockout Models : Use CRISPR-edited insect strains lacking specific enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to purified targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
